molecular formula C17H21N3OS B2981070 1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1788679-77-5

1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2981070
CAS No.: 1788679-77-5
M. Wt: 315.44
InChI Key: UUIWXHCSBQKKOP-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a synthetic urea derivative featuring a cyclohexyl group, a pyridinylmethyl linker, and a thiophene substituent. The pyridine-thiophene hybrid system may enhance π-π stacking and electronic interactions, while the urea group provides hydrogen-bond donor/acceptor capabilities critical for molecular recognition .

Structural determination of such compounds often relies on X-ray crystallography, with tools like the SHELX program suite (e.g., SHELXL for refinement) being widely employed for small-molecule analysis due to their robustness and precision .

Properties

IUPAC Name

1-cyclohexyl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-17(20-16-4-2-1-3-5-16)19-10-13-8-15(11-18-9-13)14-6-7-22-12-14/h6-9,11-12,16H,1-5,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIWXHCSBQKKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Key Differences :

  • Urea vs.
  • Cyclohexyl vs. Pyrazole Substituents : The cyclohexyl group increases lipophilicity, which may improve membrane permeability relative to the polar pyrazole rings in 7a and 7b.
  • Thiophene Positioning : The 3-thiophenyl substitution on pyridine in the target compound versus 5-thiophenyl in 7a/7b could alter electronic interactions and steric accessibility.

Research Findings and Limitations

While direct data on this compound are scarce, insights can be extrapolated from analogues:

  • Structural Robustness : Crystallographic analysis via SHELX tools would confirm conformational stability, particularly for the urea moiety’s planar geometry.
  • Activity Trends : Urea derivatives often exhibit enhanced binding to serine/threonine kinases or GPCRs compared to ketone/ester analogues, as seen in published kinase inhibitor studies (unrelated to provided evidence).

Limitations :

  • No explicit biological or physicochemical data for the target compound are available in the provided evidence.
  • Comparisons rely on functional group chemistry and analogous synthetic strategies .

Biological Activity

1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, identified by its CAS number 1788679-77-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3OSC_{17}H_{21}N_{3}OS, with a molecular weight of approximately 315.43 g/mol. The compound features a urea functional group, which is significant in many bioactive compounds, particularly in anticancer agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives, including those structurally similar to this compound. For instance:

  • In Vitro Studies : A study evaluated various urea derivatives for their antiproliferative activity against cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer). The results indicated significant inhibitory effects with IC50 values comparable to established chemotherapeutics like sorafenib .
  • Mechanism of Action : The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, compounds targeting the Raf/MEK/ERK pathway have shown promise in inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine and thiophene rings significantly influence the biological activity of urea derivatives. For example:

  • Substituents at specific positions on the pyridine ring can enhance binding affinity to target proteins involved in tumorigenesis.
  • The presence of electron-withdrawing or donating groups can alter the compound's potency and selectivity towards cancer cells .

Case Study 1: Antiproliferative Activity

A recent experimental study assessed a series of urea derivatives, including those similar to this compound. The study reported that certain derivatives exhibited IC50 values ranging from 2.39 µM to over 100 µM against various cancer cell lines, demonstrating their potential as lead compounds for further development .

CompoundCell LineIC50 (µM)
1-Cyclohexyl...A5492.39
SorafenibA5492.12
1-(4-chlorophenyl)...HCT1163.90

Case Study 2: Mechanistic Insights

Research utilizing molecular docking studies has suggested that the urea moiety forms crucial hydrogen bonds with amino acid residues in target proteins like BRAF, indicating a potential mechanism for its anticancer activity .

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